Potency Comparison: AGA-(C8R) HNG17 is 10^5-Fold More Potent than Native Humanin (HN) in Neuroprotection Assays
AGA-(C8R) HNG17 is reported to be 10^5 (100,000) times more potent as a neuroprotective agent than the parent 24-amino-acid Humanin (HN) peptide [1]. While HN requires concentrations in the micromolar range (e.g., 10 μM for complete suppression of Aβ-induced neuronal death), AGA-(C8R) HNG17 achieves complete neuroprotection at a concentration of just 10 pM in vitro [1][2]. This dramatic increase in potency is a direct result of the specific amino acid modifications introduced into the AGA-(C8R) HNG17 sequence.
| Evidence Dimension | Neuroprotective potency (effective concentration for complete suppression of AD-relevant neuronal death) |
|---|---|
| Target Compound Data | 10 pM (picomolar) |
| Comparator Or Baseline | Humanin (HN): 10 μM (micromolar) for complete suppression of Aβ42-induced neuronal death |
| Quantified Difference | 10^5-fold (100,000-fold) greater potency |
| Conditions | In vitro neuroprotection assays against Alzheimer's disease-relevant insults (e.g., Aβ toxicity, FAD-causative gene overexpression) |
Why This Matters
This 10^5-fold potency gain enables experiments at physiologically relevant, low picomolar concentrations, reducing off-target effects and conserving valuable compound.
- [1] Matsuoka M, Hashimoto Y, Aiso S, Nishimoto I. Humanin and colivelin: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis. CNS Drug Rev. 2006 Summer;12(2):113-22. doi: 10.1111/j.1527-3458.2006.00113.x. View Source
- [2] Humanin (human) (trifluoroacetate salt) - Bertin Bioreagent. Completely blocks Aβ42- and Aβ43-induced cell death of primary cortical neurons at a concentration of 10 μM. View Source
